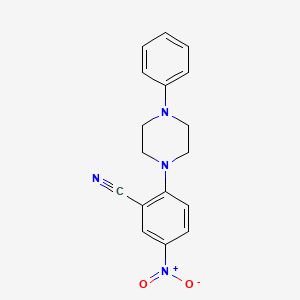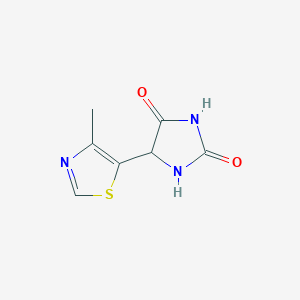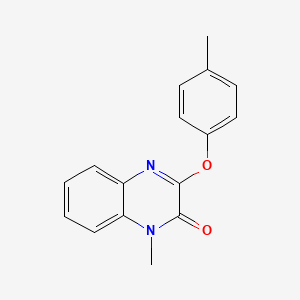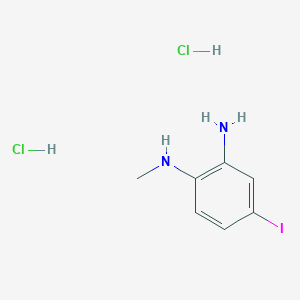![molecular formula C21H21N3O4 B3019128 6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone CAS No. 850189-54-7](/img/structure/B3019128.png)
6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone
Vue d'ensemble
Description
The compound "6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone" is a complex molecule that appears to be related to pyrimidine derivatives, which are known for their biological activities. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various strategies, including C5-alkylation or cyclization to form the pyrimidine ring, followed by further functionalization. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have been prepared and then alkylated to afford N1- and O6-regioisomers, which were subsequently converted to free phosphonic acids . Another related compound, a Schiff base derived from the reaction of 2-aminophenol with 2-hydroxy-3-methoxybenzaldehyde, has been synthesized and characterized by several techniques, including FT-IR, NMR, and crystallography . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using spectroscopic techniques and crystallography. For example, the Schiff base mentioned earlier crystallizes in the monoclinic space group and its structure was determined by direct methods and refined by full-matrix least squares . This suggests that similar structural analysis could be applied to determine the molecular structure of the compound of interest.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, reaction with elemental bromine, N-chloro-, or N-iodosuccinimide can yield halogen-substituted pyrimidines . Additionally, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-substituted amino- and 4-chloro-pyrimidine derivatives by reacting with amines or treating with SOCl2-DMF . These reactions could be relevant to the functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. For example, some 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibitory activity against retrovirus replication in cell culture, while others have shown poor activity against DNA viruses . Spectrophotometric studies can be used to investigate proton transfer complexes and determine factors controlling the PT process, which could be relevant for understanding the behavior of the compound in different environments .
Propriétés
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)12-27-16-8-9-17(18(25)10-16)20-19(11-23-21(22)24-20)28-15-6-4-14(26-3)5-7-15/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWVJNHRWVAOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=C(C=C3)OC)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-amino-5-(4-methoxyphenoxy)-1H-pyrimidin-6-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3019045.png)
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)
![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)
![N-(5-methylisoxazol-3-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3019050.png)
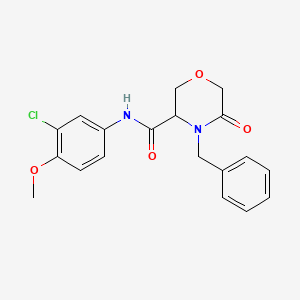
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3019052.png)
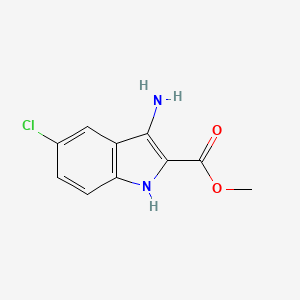
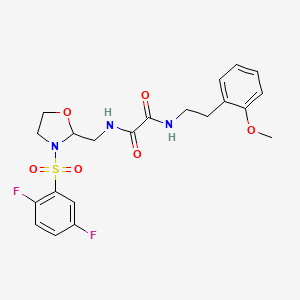
![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)pivalamide](/img/structure/B3019057.png)
![ethyl 3-cyano-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3019058.png)
